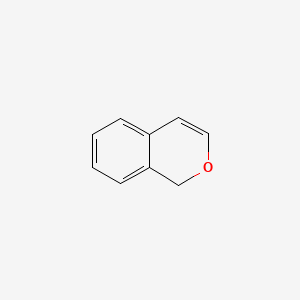

1H-isochromene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-isochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJCPDOGFAYSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429540 | |

| Record name | 1H-isochromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-35-0 | |

| Record name | 1H-2-Benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-isochromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1h Isochromene Frameworks

Transition Metal-Catalyzed Approaches

Transition metals, by virtue of their unique electronic properties, serve as powerful catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds like 1H-isochromenes. Gold and silver catalysts, in particular, have proven to be exceptionally effective in mediating specific cyclization reactions that lead to the formation of the 1H-isochromene core.

Gold-Catalyzed Cyclizations

Gold catalysts have emerged as a prominent tool for the synthesis of 1H-isochromenes due to their ability to activate alkynes and promote subsequent intramolecular reactions. Various gold-catalyzed strategies have been developed, each offering a unique pathway to the desired isochromene products.

An efficient method for the synthesis of indenylidene-derived this compound-4-carbaldehydes involves a gold-catalyzed oxidative cascade cyclization of substituted 1,5,10-triyne-O-silanes. rsc.orgnih.govcolab.ws This process occurs under mild conditions and demonstrates a high degree of regioselectivity. The reaction cascade is initiated by a gold-catalyzed selective oxidation, followed by a 1,2-migration of an enynyl group, nucleophilic addition, and a final 5-endo-dig cyclization. rsc.orgnih.gov This one-pot reaction leads to the formation of new C-C and C-O bonds, yielding the isochromene-4-carbaldehyde derivatives in moderate to very good yields. rsc.orgnih.govcolab.ws A proposed mechanism suggests that the gold catalyst initially coordinates with an alkyne group of the starting material. This is followed by a 1,2-aryl shift onto the resulting gold-carbenoid intermediate, which then undergoes cyclization to form the final product. rsc.org

A study by Karunakar and co-workers detailed the use of AuCl3 as a catalyst in THF, with 8-methyl-N-oxide as an oxidant, to successfully synthesize these complex isochromene structures. rsc.org The substrate scope was shown to be broad, tolerating both electron-donating and electron-withdrawing functional groups on the aryl rings of the triyne substrate. rsc.org

Table 1: Gold-Catalyzed Oxidative Cascade Cyclization of 1,5,10-triyne-O-silanes

| Entry | Substrate (1,5,10-triyne-O-silane) | Catalyst | Oxidant | Solvent | Product (this compound-4-carbaldehyde) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1a | AuCl3 (5 mol%) | 8-methyl-N-oxide (1.2 eq.) | THF | 2a | 22 |

A versatile and efficient route to functionalized 1H-isochromenes has been developed through a gold-catalyzed domino cycloisomerization/reduction reaction of ortho-alkynylbenzaldehydes. organic-chemistry.orgacs.org This method utilizes a dichloro(2-pyridinecarboxylato)gold (B3162866) ([AuCl2(Pic)]) complex as the catalyst and a Hantzsch ester as a hydride source. organic-chemistry.orgresearchgate.net The reaction proceeds under smooth conditions and is highly chemo- and regioselective, favoring a 6-endo-cyclization pathway to produce the this compound framework in good to excellent yields. organic-chemistry.orgacs.orgresearchgate.net

Optimization studies have shown that the [AuCl2(Pic)] complex is superior to other gold, silver, palladium, platinum, and copper catalysts for this transformation. organic-chemistry.org The reaction is compatible with a wide range of functional groups, including halogens, ethers, and both aryl and alkyl substituents on the alkyne moiety. organic-chemistry.orgacs.org This methodology has proven to be scalable, maintaining high yields even on a gram scale, making it a valuable tool for the synthesis of these important heterocyclic compounds. organic-chemistry.org

Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes

| Entry | Substrate (ortho-alkynylbenzaldehyde) | Catalyst | Hydride Source | Product (this compound) | Yield (%) |

|---|---|---|---|---|---|

| 1 | o-alkynylbenzaldehyde (various substitutions) | [AuCl2(Pic)] (1-5 mol%) | Hantzsch ester (HEH) | Functionalized this compound | Up to 95% |

| 2 | Protected alcohol substituted o-alkynylbenzaldehyde | [AuCl2(Pic)] | Hantzsch ester (HEH) | Analogue 39 | 86 |

Gold(I) catalysts can effectively mediate a cascade reaction of water with o-acetylenyl-substituted phenyldiazoacetates to afford this compound derivatives in good yields. researchgate.netresearchgate.netbeilstein-journals.org This transformation proceeds through a sequence involving the formation of a gold carbene intermediate, followed by an O-H insertion of water, and culminating in an alcohol-alkyne cyclization. researchgate.netresearchgate.netacs.org Notably, a single gold(I) complex acts as the catalyst for each step of this sequence. researchgate.netresearchgate.net This method provides a direct route to 1H-isochromenes from readily available starting materials. uva.nl

Silver-Catalyzed Cyclizations

Silver catalysts also play a significant role in the synthesis of this compound derivatives, often exhibiting unique reactivity and selectivity.

A highly regioselective synthesis of 3-substituted-1-alkoxy-1H-isochromenes can be achieved through the silver(I)-catalyzed reaction of 2-alkynylbenzaldehydes with various alcohols. researchgate.netacs.orgacs.org This approach is characterized by its use of a well-defined silver(I) complex bearing a macrocyclic pyridine-containing ligand, which promotes the reaction under mild conditions. researchgate.netacs.orgrsc.org The methodology offers absolute regioselectivity, leading to the formation of the desired 1-alkoxy-1H-isochromene products in good to excellent yields with clean reaction profiles, often simplifying purification. researchgate.netacs.org In-depth mechanistic studies, including 1H NMR experiments, have been conducted to elucidate the reaction pathway. researchgate.netacs.org

Table 3: Silver-Catalyzed Regioselective Synthesis of 1-Alkoxy-1H-isochromenes

| Entry | Substrate (2-alkynylbenzaldehyde) | Alcohol | Catalyst | Product (1-Alkoxy-1H-isochromene) | Yield (%) |

|---|

Homodimerization Reactions of ortho-Alkynylarylaldehydes

A notable strategy for constructing complex isochromene structures involves the silver-catalyzed homodimerization of ortho-alkynylarylaldehydes. nih.govrsc.org This method provides an efficient, two-step route to synthesize 4-(1H-isochromen-1-yl)isoquinoline derivatives in high yields. nih.govrsc.org The process is initiated by a self-reaction of the ortho-alkynylarylaldehyde catalyzed by silver tetrafluoroborate (B81430) (AgBF₄). nih.gov This step forms an intermediate isochromene that possesses a 1,5-dicarbonyl motif. nih.govresearchgate.net Subsequent dehydration of this intermediate with ammonia (B1221849) (NH₃) leads to the formation of the final isoquinoline-substituted this compound product. nih.govrsc.org

This synthetic approach is characterized by its simple experimental procedures, mild reaction conditions, and the high yields of the resulting products. rsc.org An important aspect of this strategy is its ability to produce isochromenes bearing an electron-deficient isoquinoline (B145761) unit, which contrasts with products from other methods that may yield electron-rich substituents. nih.govrsc.org The reaction has been shown to proceed effectively, with reported yields of up to 91% for certain derivatives. researchgate.net However, a limitation noted is that ortho-alkynylbenzaldehydes with alkyl substituents on the alkyne failed to produce the desired products under the optimized conditions. researchgate.net

Table 1: Examples of Silver-Catalyzed Homodimerization of ortho-Alkynylarylaldehydes

| Starting Material (ortho-Alkynylarylaldehyde) | Catalyst | Second Step Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-((4-methoxyphenyl)ethynyl)benzaldehyde | 10 mol% AgBF₄ | NH₃ | 4-(3-(4-methoxyphenyl)-1H-isochromen-1-yl)-6-methoxyisoquinoline | 91% | researchgate.net |

| 2-(phenylethynyl)benzaldehyde (B1589314) | 10 mol% AgBF₄ | NH₃ | 4-(3-phenyl-1H-isochromen-1-yl)isoquinoline | 85% | nih.gov |

This table is generated based on data reported in the cited literature.

Synergistic Catalysis with Brønsted Acids

Brønsted acids have been employed as effective catalysts for the synthesis of this compound frameworks through intramolecular cyclization reactions. researchgate.net One such method involves the pinacol (B44631) rearrangement and subsequent intramolecular cyclization of substituted 1-(2-(hydroxymethyl)phenyl)-2-arylethane-1,2-diols. researchgate.net This reaction, catalyzed by a low loading (5 mol%) of trifluoromethanesulfonic acid, proceeds rapidly (10-20 minutes) to furnish 4-aryl-1H-isochromene derivatives. researchgate.net

Quantum chemical studies have shed light on the role of Brønsted acids in related reactions, suggesting they can induce a mechanistic switch compared to Lewis acid catalysis. acs.org While Lewis acids may promote carbonyl-olefin metathesis via an oxetane (B1205548) intermediate, strong Brønsted acids like triflic acid (TfOH) are proposed to favor a carbonyl-ene reaction pathway. acs.org Additionally, synergistic approaches combining Brønsted acids with other catalysts, such as silver, have been developed for one-pot syntheses of 1-substituted 1H-isochromenes. rwth-aachen.de

Table 2: Brønsted Acid-Catalyzed Synthesis of 4-Aryl-1H-isochromenes

| Substrate (1,2-diol) | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-(hydroxymethyl)phenyl)-1,2-diphenylethane-1,2-diol | 5 mol% TfOH | 3,4-diphenyl-1H-isochromene | 92% | researchgate.net |

| 1,2-bis(4-chlorophenyl)-1-(2-(hydroxymethyl)phenyl)ethane-1,2-diol | 5 mol% TfOH | 4-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-isochromene | 94% | researchgate.net |

This table is generated based on data reported in the cited literature.

Palladium-Catalyzed Reactions

Palladium catalysis offers a powerful and versatile platform for the synthesis of 1H-isochromenes, enabling various bond-forming and cyclization strategies. researchgate.netlibretexts.org

C-C and C-O Bond-Forming Cyclizations (e.g., from ortho-bromo tertiary benzylic alcohols and internal acetylenes)

A significant palladium-catalyzed method for constructing the isochromene core involves tandem C-C and C-O bond-forming reactions. researchgate.netresearchgate.net This approach can start from readily available materials like ortho-bromo tertiary benzylic alcohols and internal acetylenes. researchgate.netresearchgate.net Another prominent example is the palladium-catalyzed tandem reaction between the tert-butyldimethylsilyl ether of a 3-(o-bromophenyl)allylic alcohol and a methyl ketone, which directly yields 1-vinyl-1H-isochromene derivatives. rsc.orgnih.gov

This transformation proceeds through an initial ketone arylation followed by an intramolecular allylic cyclization of the resulting enolate. nih.gov The choice of reaction components is crucial for success; the use of a lithium diamide (B1670390) base and a tert-butyldimethylsilyl protecting group are essential. nih.gov The silyl (B83357) group provides the necessary reactivity to facilitate the allylic substitution after the initial aryl coupling has occurred. nih.gov The selectivity of the reaction, yielding either the cyclized isochromene or a noncyclized intermediate, can be controlled by the careful selection of the phosphine (B1218219) ligand and solvent. nih.gov

Table 3: Palladium-Catalyzed Synthesis of 1-Vinyl-1H-isochromenes from Ketones

| Ketone | Ligand | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pinacolone | P(t-Bu)₃ | Toluene (B28343) | 1-vinyl-3-tert-butyl-1H-isochromene | 92% | nih.gov |

| Acetophenone | P(t-Bu)₃ | Toluene | 1-vinyl-3-phenyl-1H-isochromene | 81% | nih.gov |

| 3-Pentanone | P(o-tolyl)₃ | Dioxane | 1-(prop-1-en-2-yl)-3-ethyl-1H-isochromene | 75% | nih.gov |

This table is generated based on data reported in the cited literature.

Cycloisomerization of Enynals with Alcohols

Pioneering work demonstrated that palladium(II) acetate (B1210297) can catalyze the reaction of enynals with alcohols to produce alkoxyl-substituted 1H-isochromenes. nih.gov In these reactions, the palladium(II) catalyst can function simultaneously as a Lewis acid to activate the aldehyde and as a transition-metal catalyst to facilitate the cyclization. tandfonline.com This dual role enables the efficient synthesis of cyclic alkenyl ethers from acetylenic aldehydes. tandfonline.com

Strategies for Total Synthesis of Complex this compound Derivatives

Palladium-catalyzed reactions are central to the total synthesis of complex natural products and their derivatives containing the this compound skeleton. dntb.gov.uadntb.gov.uax-mol.net For instance, the total synthesis of Methyl 1,5,8-trimethoxy-1H-isochromene-3-carboxylate and its derivatives has been achieved via a palladium-catalyzed annulation of 2-alkynylbenzaldehydes. dntb.gov.uax-mol.net A key factor in the regioselectivity of these palladium-catalyzed cyclizations is the electronic polarization of the carbon-carbon triple bond in the 2-alkynylbenzaldehyde starting material. researchgate.net The position of the formyl group on the aromatic ring primarily determines the direction of this polarization, which in turn favors the formation of the this compound regioisomer over other potential products. researchgate.net

Indium-Catalyzed Reactions (e.g., InI₃-catalyzed 6-endo-dig cyclization)

Indium(III) catalysts have emerged as effective alternatives to more precious metals for promoting the synthesis of 1H-isochromenes. organic-chemistry.orgnih.gov A highly efficient method involves the indium(III)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl alcohols. organic-chemistry.orgorganic-chemistry.org This reaction typically employs indium triiodide (InI₃) at a catalytic loading of 5–10 mol% in toluene at temperatures between 80–100 °C. organic-chemistry.orgresearchgate.net

The transformation proceeds through a regioselective 6-endo-dig intramolecular hydroalkoxylation. organic-chemistry.orgresearchgate.net This pathway is highly favored, leading selectively to the this compound product with both terminal and internal alkynes, accommodating a range of electron-rich and electron-deficient substituents on the aromatic ring and the alkyne. researchgate.net The method is noted for its high yields, which can reach up to 97%. organic-chemistry.org In some related systems, such as the cycloisomerization of cyclohexenylalkynes, the 6-endo pathway is generally preferred for substituted alkynes, while a competing 5-exo pathway can be favored for non-substituted alkynes. mdpi.com

Table 4: Indium-Catalyzed 6-endo-dig Cyclization of ortho-(Alkynyl)benzyl Alcohols

| Substrate (ortho-(Alkynyl)benzyl alcohol) | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| (2-(phenylethynyl)phenyl)methanol | 10 mol% InI₃ | 3-phenyl-1H-isochromene | 97% | organic-chemistry.org |

| (2-(hex-1-yn-1-yl)phenyl)methanol | 10 mol% InI₃ | 3-butyl-1H-isochromene | 95% | organic-chemistry.org |

| (5-methoxy-2-(phenylethynyl)phenyl)methanol | 10 mol% InI₃ | 6-methoxy-3-phenyl-1H-isochromene | 96% | organic-chemistry.org |

This table is generated based on data reported in the cited literature.

Ruthenium-Catalyzed Cycloisomerization (e.g., of benzannulated propargylic alcohols)

Ruthenium catalysts have proven effective in the cycloisomerization of benzannulated propargylic alcohols to form 1H-isochromenes. This method offers a chemo- and regioselective pathway for 6-endo cyclization. organic-chemistry.org

A key finding in this area is that the presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle to proceed efficiently. organic-chemistry.org This catalytic system facilitates the transformation of both benzannulated homo- and bis-homopropargylic alcohols into isochromenes and benzofurans, respectively. organic-chemistry.org The reaction demonstrates high regioselectivity, favoring the 6-endo cyclization required for the this compound core. organic-chemistry.org

Copper-Catalyzed Routes (e.g., from (bromoethynyl)benzaldehydes and sulfonamides)

Copper-catalyzed reactions provide another avenue for the synthesis of substituted 1H-isochromenes. One notable example involves the reaction of (bromoethynyl)benzaldehydes with sulfonamides. researchgate.net This methodology leads to the formation of 3-amino-1H-isochromenes. researchgate.net

The reaction typically employs a copper sulfate (B86663) (CuSO₄) based catalyst in the presence of 1,10-phenanthroline (B135089) as a ligand and potassium phosphate (B84403) as a base. researchgate.net While this method has been demonstrated, the reported substrate scope is modest, with yields varying significantly. researchgate.net

Nanocatalyst-Mediated Green Synthesis

The development of nanocatalysts has introduced environmentally friendly and efficient methods for synthesizing 1H-isochromenes. These "green" approaches often feature mild reaction conditions, high product yields, and the ability to recycle the catalyst.

Chitosan (B1678972)/Schiff Base Functionalized Magnetic Nanoparticles

A novel magnetic nanocatalyst, Fe₃O₄@CS-SB-CaMgFe₂O₄, has been designed and utilized for the green synthesis of 1H-isochromenes. grafiati.comresearcher.lifersc.org This catalyst is created by functionalizing magnetic nanoparticles with chitosan and a Schiff base. grafiati.comresearcher.lifersc.org

The synthesis of this compound derivatives using this nanocatalyst proceeds with excellent efficiency and in short reaction times under mild, room temperature conditions. researcher.lifersc.orgresearchgate.net Key advantages of this method include its cost-effectiveness, ease of catalyst separation using an external magnet, and its recyclability without significant loss of catalytic activity over multiple cycles. researcher.lifersc.orgresearchgate.net The structure and properties of the Fe₃O₄@CS-SB-CaMgFe₂O₄ nanocatalyst have been extensively characterized using various analytical techniques, including FT-IR, XRD, VSM, FE-SEM, EDX, and TGA. researcher.lifersc.orgresearchgate.net

Metal Oxide Nanocatalysts (e.g., CaMgFe₂O₄)

Metal oxide nanocatalysts, such as calcium magnesium ferrite (B1171679) (CaMgFe₂O₄), have been employed as a basic nanocatalyst for the synthesis of 1H-isochromenes through multi-component reactions. researchgate.netresearchgate.netx-mol.comkashanu.ac.ir Prepared via a sol-gel method, this catalyst facilitates reactions that proceed through Michael addition and subsequent cyclization. researchgate.netx-mol.comkashanu.ac.ir

The CaMgFe₂O₄ nanocatalyst has been successfully used in reactions involving starting materials like cyclohexanone (B45756), benzaldehyde (B42025), and malononitrile (B47326) to produce 1H-isochromenes. researchgate.netx-mol.comkashanu.ac.ir The catalyst's structure and composition have been confirmed by XRD, EDX, SEM, VSM, and XPS analyses. researchgate.netresearchgate.net

Metal-Free Synthetic Methodologies

Moving away from transition metals, metal-free synthetic routes offer alternative and often more sustainable pathways to 1H-isochromenes.

Electrophilic Cyclization Reactions (e.g., Iodocyclization of 2-(1-alkynyl)benzylic alcohols)

Electrophilic iodocyclization of 2-(1-alkynyl)benzylic alcohols is a mild and effective metal-free method for preparing iodo-substituted 1H-isochromenes. capes.gov.brresearchgate.net The reaction's regiochemical outcome is highly dependent on the substitution pattern of the starting alcohol. capes.gov.brresearchgate.net

Typically, the 6-endo-dig cyclization is the preferred pathway for primary and secondary 2-(1-alkynyl)benzylic alcohols, leading to the formation of 1H-isochromenes. capes.gov.brresearchgate.net In contrast, substrates with a tertiary alcohol group tend to favor a 5-exo-dig cyclization, resulting in dihydroisobenzofurans due to the gem-dialkyl effect. capes.gov.brresearchgate.net The reaction is generally carried out at room temperature using iodine (I₂) as the iodine source and sodium bicarbonate (NaHCO₃) as the base. capes.gov.brresearchgate.net This method has also been applied to the synthesis of related pyranopyridines. capes.gov.br

Data Tables

Table 1: Nanocatalyst-Mediated Synthesis of 1H-Isochromenes

| Nanocatalyst | Starting Materials | Key Features |

| Fe₃O₄@CS-SB-CaMgFe₂O₄ | Aldehydes, Malononitrile, Dimedone | Mild room temperature conditions, Excellent efficiency, Short reaction times, Catalyst is reusable and easily separated magnetically. researcher.lifersc.orgresearchgate.net |

| CaMgFe₂O₄ | Cyclohexanone, Benzaldehyde, Malononitrile | Multi-component reaction, Proceeds via Michael addition and cyclization, Basic nanocatalyst. researchgate.netx-mol.comkashanu.ac.ir |

Table 2: Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols

| Substrate Alcohol Type | Preferred Cyclization Mode | Main Product |

| Primary or Secondary | 6-endo-dig | This compound capes.gov.brresearchgate.net |

| Tertiary | 5-exo-dig | Dihydroisobenzofuran capes.gov.brresearchgate.net |

Regiochemical Control: 6-endo-dig vs. 5-exo-dig Cyclization

The iodocyclization of 2-(1-alkynyl)benzylic alcohols serves as a prime example of the delicate balance between 6-endo-dig and 5-exo-dig cyclization pathways. researchgate.netresearchgate.net In these reactions, an iodirenium intermediate is formed upon the coordination of iodine with the carbon-carbon triple bond. researchgate.net The subsequent intramolecular attack by the hydroxyl group can proceed via two distinct pathways.

The 6-endo-dig cyclization involves the attack of the hydroxyl group on the internal carbon of the alkyne, leading to the formation of a six-membered ring, the desired this compound. researchgate.netorganic-chemistry.org This pathway is generally the preferred route for substrates bearing primary or secondary benzylic alcohols. researchgate.netresearchgate.net

Conversely, the 5-exo-dig cyclization occurs when the hydroxyl group attacks the external carbon of the alkyne, resulting in a five-membered ring, a (Z)-1-alkylidene-1,3-dihydroisobenzofuran. researchgate.net This mode of cyclization is predominantly observed in substrates with a tertiary benzylic alcohol. researchgate.netresearchgate.net

Several metal catalysts, including palladium, gold, and ruthenium, have also been employed to facilitate the cyclization of 2-alkynyl benzyl (B1604629) alcohols, with the regioselectivity often being a key challenge. researchgate.net

Substituent Effects on Regioselectivity (e.g., gem-dialkyl effect)

Substituent effects play a pivotal role in directing the regiochemical outcome of these cyclization reactions. The most notable of these is the gem-dialkyl effect , also known as the Thorpe-Ingold effect. This effect explains the preference for the 5-exo-dig cyclization in tertiary 2-(1-alkynyl)benzylic alcohols. researchgate.netucla.edu The presence of two alkyl groups on the carbon bearing the hydroxyl group is thought to decrease the internal angle, bringing the reacting centers closer and thus favoring the formation of the five-membered ring. ucla.edu

In contrast, primary and secondary alcohols, lacking this steric constraint, predominantly undergo the 6-endo-dig cyclization to yield the thermodynamically favored six-membered this compound ring. researchgate.netresearchgate.net The electronic nature of substituents on the aromatic ring and the alkyne can also influence the reaction, though the gem-dialkyl effect often proves to be the dominant factor in determining the regioselectivity. rsc.org

Base-Mediated Synthesis (e.g., from 2-ethynylbenzaldehydes with N-bromosuccinimide)

A metal-free, base-mediated approach provides an efficient route to 3-amino-1H-isochromenes. researchgate.net This method utilizes 2-ethynylbenzaldehydes as starting materials, which are reacted with N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netrsc.org The reaction proceeds rapidly, often in a matter of minutes, under mild conditions. researchgate.net For instance, the reaction of 2-ethynylbenzaldehyde (B1209956) with NBS and DBU in acetonitrile (B52724) leads to the formation of the corresponding 3-amino-1H-isochromene derivative in good yield. nih.govrsc.org This methodology has been successfully applied to synthesize various derivatives, including those with substituents on the aromatic ring. researchgate.net

Intramolecular Cyclization of (o-arylethynyl)benzyl Ethers (e.g., Bromotrimethylsilane-promoted)

The intramolecular cyclization of (o-arylethynyl)benzyl ethers promoted by bromotrimethylsilane (B50905) (TMSBr) offers a metal-free pathway to 1H-isochromenes at room temperature. rsc.orgresearchgate.netrsc.org This reaction is believed to proceed through the formation of vinyl carbocation intermediates, which are stabilized by the conjugated aryl groups. rsc.orgcapes.gov.br The stability of this carbocation is a crucial factor for the success of the cyclization. researchgate.net The reaction conditions are compatible with a preceding alkynyl Prins reaction, allowing for a one-pot synthesis of 1H-isochromenes directly from alkynyl benzaldehydes and alkynyl alcohols. rsc.org

Sequential Isocyanide-Based Multicomponent/Wittig Reactions

A one-pot synthesis of 1H-isochromenes can be achieved through a sequential isocyanide-based multicomponent reaction followed by an intramolecular Wittig reaction. globalauthorid.comrsc.org This strategy involves the reaction of a phosphonium (B103445) salt, an acid, and an isocyanide, which, in the presence of a base like potassium carbonate, undergoes a Passerini condensation followed by an intramolecular Wittig reaction to afford the this compound framework in good yields. rsc.org This multicomponent approach allows for the construction of complex and diverse this compound derivatives. globalauthorid.comlwinst.com

Diastereoselective Halo-Cycloacetalization Approaches

Diastereoselective halo-cycloacetalization of olefinic aldehydes and alcohols using N-haloamides as halogenating agents presents a catalyst-free method for the synthesis of isochroman (B46142) derivatives, which are closely related to 1H-isochromenes. researchgate.netresearchgate.net While this method directly produces isochromans, these can often be converted to 1H-isochromenes through subsequent chemical transformations. The reaction proceeds under mild conditions and is compatible with a variety of substituents on the olefinic aldehyde and different alcohols. researchgate.net

Multicomponent Reaction Strategies for this compound Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like 1H-isochromenes from simple starting materials in a single step. researchgate.netjournalijar.com These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

One such strategy involves the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a cyclic ketone. journalijar.com For example, the reaction of 2-nitrobenzaldehyde, malononitrile, and cyclohexanone in an ethanol-water mixture at room temperature, catalyzed by L-proline, yields a substituted this compound derivative. journalijar.com This approach highlights the utility of MCRs in rapidly assembling the this compound core.

Another notable MCR is the sequential isocyanide-based multicomponent/Wittig reaction discussed earlier, which provides a versatile route to functionalized 1H-isochromenes. rsc.orgacs.org These strategies underscore the power of MCRs in modern organic synthesis for the construction of important heterocyclic scaffolds.

Asymmetric Synthesis Approaches for Enantiopure 1H-Isochromenes

The development of stereoselective methods to access enantiomerically pure this compound frameworks is a significant area of research, driven by the prevalence of this chiral scaffold in biologically active molecules. Asymmetric synthesis strategies primarily focus on the enantioselective construction of the chiral center at the C1 position. These approaches often involve transition-metal catalysis or organocatalysis, leveraging chiral ligands or catalysts to control the stereochemical outcome of the cyclization or subsequent functionalization steps.

Key strategies that have been successfully employed include the asymmetric hydrogenation of isochromenylium (B1241065) intermediates, enantioselective nucleophilic additions to these intermediates, and catalyzed intramolecular cyclizations. These methods provide access to a diverse range of chiral 1-substituted 1H-isochromenes in high yields and with excellent enantioselectivity.

Catalytic Asymmetric Hydrogenation and Reduction

One of the most direct methods for producing chiral 1H-isochromenes is the asymmetric reduction of an achiral precursor or intermediate. This has been effectively achieved through tandem catalysis involving the in situ generation of an isochromenylium intermediate followed by its enantioselective hydrogenation.

A notable example is the tandem system using copper(II) triflate (Cu(OTf)₂) and a chiral cationic ruthenium-diamine complex. pku.edu.cnresearchgate.net In this process, ortho-(alkynyl)aryl ketones are treated with the copper catalyst to facilitate cyclization into an isochromenylium ion, which is then immediately hydrogenated by the chiral ruthenium complex. pku.edu.cn This dual catalytic system allows for the synthesis of various chiral 1H-isochromenes with high yields and good to excellent enantioselectivity. pku.edu.cnresearchgate.net

Another approach involves a chiral silver phosphate-catalyzed transformation of ortho-alkynylaryl ketones. nih.govcapes.gov.br This reaction proceeds through an intramolecular cyclization to form an isobenzopyrylium intermediate, which then undergoes an enantioselective reduction sequence, catalyzed by the chiral silver salt, to afford the target this compound derivatives with high yields and enantioselectivities. nih.gov

A different strategy employs the asymmetric transfer hydrogenation of this compound-based ketals. rsc.org Using a chiral imidodiphosphoric acid as the catalyst, this method provides access to chiral α-aryl and -alkyl 1H-isochromenes with excellent enantiomeric excess. researchgate.netrsc.org

Table 1: Asymmetric Hydrogenation/Reduction for this compound Synthesis

| Catalytic System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ / Chiral Ru-diamine Complex | ortho-(Alkynyl)aryl ketone | 1-Aryl-1H-isochromene | Up to 99% | Up to 98% ee | pku.edu.cn |

| Chiral Silver Phosphate | ortho-Alkynylaryl ketone | 1-Aryl-1H-isochromene | High | Up to 95% ee | nih.gov |

| Chiral Imidodiphosphoric Acid | This compound-based ketal | α-Aryl/Alkyl-1H-isochromene | High | Excellent | rsc.org |

Asymmetric Nucleophilic Addition to Isobenzopyrylium Ions

The electrophilic nature of the C1 position in isobenzopyrylium ions, generated in situ from ortho-alkynylaryl carbonyl compounds, makes them excellent substrates for asymmetric nucleophilic addition. acs.org This strategy provides a direct route to structurally diverse and chiral 1-substituted 1H-isochromenes. researchgate.net

While early attempts using a combination of silver carbonate (Ag₂CO₃) and a chiral phosphoric acid showed only moderate success, more recent developments have proven highly effective. researchgate.net For instance, an efficient asymmetric addition of diazomethylphosphonate as a carbon-based nucleophile to an isobenzopyrylium ion has been developed. acs.org This reaction creates 1H-isochromenes bearing a tetrasubstituted stereocenter at the C1 position in high yields and with high enantioselectivity. acs.org

Table 2: Asymmetric Nucleophilic Addition for this compound Synthesis

| Catalyst/Reagent | Substrate | Nucleophile | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid / Ag₂CO₃ | o-Alkynylacetophenone | Various | 1-Substituted-1H-isochromene | Moderate | Moderate | researchgate.net |

| Chiral Catalyst System | o-Alkynylacetophenone | (Diazomethyl)phosphonate | 1-((Diazomethyl)phosphonate)-1H-isochromene | Up to 99% | Up to 94% ee | acs.org |

Organocatalytic and Other Asymmetric Cyclizations

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including 1H-isochromenes. An organocatalytic intramolecular oxa-Michael addition of enols, generated in situ from a formyl group, can be used to synthesize chiral isochromenes. researchgate.net This reaction, catalyzed by a chiral squaramide, proceeds via hydrogen-bond activation of the enol and carbonyl groups, facilitating a highly stereoselective 1,4-addition to deliver the final product in good yields and with good enantioselectivity. researchgate.net

In another distinct approach, planar chiral this compound complexes have been synthesized. Gold(I)-catalyzed asymmetric intramolecular cyclization of tricarbonylchromium-complexed 1,3-dihydroxymethyl-2-alkynylbenzene, using an axially chiral diphosphine ligand, yields the corresponding planar chiral (this compound)chromium complexes with high enantioselectivity. acs.org

Table 3: Organocatalytic and Other Asymmetric Cyclizations for this compound Synthesis

| Method | Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Oxa-Michael Addition | Chiral Squaramide | ortho-Homoformyl chalcone | Chiral isochromene derivative | Good | Good | researchgate.net |

| Asymmetric Intramolecular Cyclization | Gold(I) / Chiral Diphosphine Ligand | (1,3-Dihydroxymethyl-2-alkynylbenzene)tricarbonylchromium | Planar Chiral (this compound)chromium Complex | High | High | acs.org |

Derivatization and Structural Modification Strategies for 1h Isochromenes

Synthesis of Substituted 1H-Isochromene Derivatives

The functionalization of the this compound core can be achieved through various synthetic methodologies, allowing for the introduction of substituents at different positions of the heterocyclic ring. These methods often involve the cyclization of appropriately substituted precursors.

3-Alkyl and Aryl Substituted 1H-Isochromenes

The introduction of alkyl and aryl groups at the C-3 position of the this compound ring is a common strategy to create structural diversity. One effective method involves the indium(III)-catalyzed intramolecular hydrofunctionalization of ortho-(alkynyl)benzyl alcohols. This reaction proceeds via a regioselective 6-endo-dig cyclization. researchgate.net For instance, using 5-10 mol% of indium triiodide in toluene (B28343) at temperatures between 80-100 °C, a range of 3-substituted 1H-isochromenes can be synthesized in good yields. researchgate.net

Another powerful approach is the gold-catalyzed domino cycloisomerization/reduction of ortho-alkynylbenzaldehydes. nih.govacs.org This method utilizes a [AuCl2(Pic)] complex (1–5 mol%) and is amenable to a wide array of functional groups on both the aryl ring and the alkyne moiety. nih.govacs.org The reaction proceeds under smooth conditions, leading to the desired 3-substituted 1H-isochromenes through a chemo- and regioselective 6-endo-cyclization. nih.gov This methodology has been successfully applied to synthesize derivatives with both aryl and alkyl substituents at the C-3 position. nih.govacs.org

Furthermore, ruthenium-catalyzed cycloisomerization of specific benzannulated homopropargylic alcohols provides another route to 3-substituted isochromenes via a regioselective 6-endo cyclization. organic-chemistry.org

| Catalyst/Reagent | Precursor | Substituent (R) | Yield (%) | Reference |

| InI3 (5-10 mol%) | o-(Alkynyl)benzyl alcohol | Various Alkyl/Aryl | Good | researchgate.net |

| [AuCl2(Pic)] (1-5 mol%) | o-(Alkynyl)benzaldehyde | Various Alkyl/Aryl | Good to Excellent | nih.govacs.org |

| Ru-catalyst | Benzannulated homopropargylic alcohol | Various | Not specified | organic-chemistry.org |

1-Alkoxy-1H-Isochromenes

The synthesis of 1-alkoxy-1H-isochromenes can be accomplished with high regioselectivity using a silver(I) catalyst. organic-chemistry.orgacs.orgacs.org The reaction involves the cyclization of 2-alkynylbenzaldehydes with various alcohols. acs.orgacs.org A well-defined silver(I) complex featuring a macrocyclic pyridine-containing ligand has proven effective for this transformation. acs.org This catalytic system ensures absolute regioselectivity for the 6-endo dig cyclization, operates under mild conditions, and produces the desired 1-alkoxy derivatives in good to excellent yields with simplified purification. acs.orgacs.org The method is versatile, accommodating different substituents on the alkyne and various alcohols, from simple methanol (B129727) to more sterically hindered ones. acs.org

An alternative palladium-catalyzed cyclization of acetylenic aldehydes has also been reported to yield 1-alkoxy-1H-isochromenes. nih.gov Electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes with electrophiles like iodine in the presence of alcohols also serves as a viable route to these compounds. nih.gov

| Catalyst/Reagent | Precursors | Product | Yield (%) | Reference |

| [Ag(I)(Pyridine-Ligand)] | 2-(Phenylethynyl)benzaldehyde (B1589314) + Methanol | 1-Methoxy-3-phenyl-1H-isochromene | 95 | acs.org |

| [Ag(I)(Pyridine-Ligand)] | 2-(Phenylethynyl)benzaldehyde + t-Butanol | 1-tert-Butoxy-3-phenyl-1H-isochromene | 94 | acs.org |

| [Ag(I)(Pyridine-Ligand)] | 2-(Pent-1-yn-1-yl)benzaldehyde + Methanol | 1-Methoxy-3-propyl-1H-isochromene | 98 | core.ac.uk |

| Pd(OAc)2 | Acetylenic aldehyde | 1-Alkoxy-1H-isochromene | Not specified | nih.gov |

3-Amino-1H-Isochromenes

The introduction of an amino group at the C-3 position has been achieved through several synthetic pathways. A copper-catalyzed method allows for the synthesis of 3-amino-1H-isochromenes from (bromoethynyl)benzaldehydes and sulfonamides. researchgate.net This reaction employs a CuSO4-based catalyst with 1,10-phenanthroline (B135089) as a ligand in the presence of potassium phosphate (B84403), affording yields from 26% to 70%. researchgate.net

A more recent and rapid approach involves the reaction of in situ generated ortho-ynamidyl het(aryl) aldehyde derivatives. rsc.orgnih.govnih.gov This strategy leads to the formation of 3-amino-1-bromo-1H-isochromenes via a 6-endo-cyclization under mild conditions, providing good yields. rsc.orgnih.govnih.gov Additionally, a metal-free, base-mediated synthesis has been developed where 2-ethynylbenzaldehydes react with N-bromosuccinimide (NBS) in the presence of DBU, yielding 3-amino-1H-isochromenes in just a few minutes. researchgate.net For more complex structures, a multi-component Ugi reaction followed by an intramolecular nucleophilic substitution has been utilized to prepare 3-amino-4-amido-1H-isochromenes. capes.gov.br

| Method | Precursors | Product Type | Yield (%) | Reference |

| Copper Catalysis | (Bromoethynyl)benzaldehydes + Sulfonamides | 3-Amino-1H-isochromenes | 26-70 | researchgate.net |

| 6-endo-Cyclization | ortho-Ynamidyl het(aryl) aldehydes | 3-Amino-1-bromo-1H-isochromenes | Good | rsc.orgnih.govnih.gov |

| Base-mediated (DBU) | 2-Ethynylbenzaldehydes + NBS + Amine | 3-Amino-1H-isochromenes | 60-62 | researchgate.net |

| Ugi/SNi | ortho-(Hydroxymethyl)benzaldehyde derivatives | 3-Amino-4-amido-1H-isochromenes | Not specified | capes.gov.br |

Halogenated 1H-Isochromenes (e.g., 3-iodo-1H-isochromenes, 1-bromo-1H-isochromenes)

Halogen atoms can be incorporated into the this compound structure at various positions. The synthesis of 1-bromo-3-amino-1H-isochromenes is achieved through the 6-endo-cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives, as mentioned previously. nih.govnih.gov

A general method for synthesizing halogenated isochromenes involves the electrophilic cyclization of o-(1-alkynyl)arenecarboxaldehydes. nih.gov By reacting these precursors with electrophiles such as iodine (I2), iodine monochloride (ICl), N-iodosuccinimide (NIS), bromine (Br2), or N-bromosuccinimide (NBS) in the presence of a nucleophile at room temperature, various halo-substituted 1H-isochromenes can be prepared. nih.gov For example, the reaction of 2-(phenylethynyl)benzaldehyde with iodine in methanol yields 4-iodo-1-methoxy-3-phenyl-1H-isochromene. nih.gov The use of bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy2BF4) has also been effective for preparing 4-iodo-1H-isochromenes. nih.gov

| Reagent | Precursor | Product Type | Reference |

| I2, ICl, NIS, Br2, NBS | o-(1-Alkynyl)arenecarboxaldehyde | Halo-substituted 1H-isochromenes | nih.gov |

| Copper Sulfate (B86663)/1,10-phenanthroline | o-(Bromoethynyl)benzaldehydes | 1-Bromo-3-amino-1H-isochromenes | nih.govnih.gov |

| IPy2BF4 / HBF4 | Acetylenic carbonyl compounds | 4-Iodo-1H-isochromenes | nih.gov |

This compound-1-ones (Isocoumarins) and 3,4-Dihydroisocoumarins

Isocoumarins (1H-isochromen-1-ones) and their 3,4-dihydro derivatives are an important class of lactones. nih.govnih.gov A variety of synthetic methods have been developed for their preparation. tandfonline.com

A series of 3-alkyl substituted cis- and trans-3,4-dihydroisocoumarins have been synthesized by reacting 6,7-dimethoxyhomophthalic anhydride (B1165640) with aliphatic aldehydes. mdpi.compreprints.orgscilit.com This reaction provides the corresponding 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids in high yields. mdpi.com

A metal-free, light-promoted method has been reported for the synthesis of substituted 3,4-dihydroisocoumarins in DMSO at room temperature. gaylordchemical.com This process involves the reaction of iodobenzoic acids with alkenes and is proposed to proceed through a radical mechanism. gaylordchemical.com For palladium-catalyzed approaches, the intramolecular benzannulation of enyne–diyne systems offers a novel route to 3,4-dihydroisocoumarins. acs.org Furthermore, Baeyer-Villiger monooxygenases have been used for the kinetic resolution of racemic benzofused ketones to produce chiral 3-substituted 3,4-dihydroisocoumarins with high optical purity. nih.gov

| Method | Precursors | Product | Yield (%) | Reference |

| Aldehyde Condensation | 6,7-Dimethoxyhomophthalic anhydride + Octanal | (±)-cis/trans-3-Heptyl-3,4-dihydroisocoumarin derivative | 92 | mdpi.compreprints.org |

| Aldehyde Condensation | 6,7-Dimethoxyhomophthalic anhydride + Decanal | (±)-cis/trans-3-Nonyl-3,4-dihydroisocoumarin derivative | 85 | mdpi.com |

| Photocatalysis | Iodobenzoic acid + Alkene | Substituted 3,4-dihydroisocoumarins | Moderate | gaylordchemical.com |

| Palladium Catalysis | Enyne−diyne systems | Substituted 3,4-dihydroisocoumarins | Moderate to Excellent | acs.org |

| Biocatalysis (BVMO) | Racemic benzofused ketones | Chiral 3-alkyl-3,4-dihydroisocoumarins | High | nih.gov |

Benzoisochromene Derivatives

The synthesis of more complex, fused-ring benzoisochromene derivatives can be achieved through modern synthetic strategies. A concise and effective method relies on a C–H activation-initiated cascade annulation. figshare.comacs.orgnih.gov This reaction involves the formal [4+2] and [2+4] annulation of an aryl enaminone with a vinyl-1,3-dioxolan-2-one. figshare.comacs.org This protocol is notable for its efficiency, atom economy, and the ability to construct both a carbocycle and the O-heterocycle in a single process through concurrent bond cleavages and formations. figshare.comacs.orgnih.gov This approach provides access to structurally intricate polycyclic molecules from readily available starting materials. figshare.comacs.orgnih.gov

Stereochemical Control in this compound Synthesis

Achieving stereocontrol in the synthesis of 1H-isochromenes is crucial for accessing specific isomers with distinct biological activities or material properties. This control can be exerted at the cyclization step, influencing the relative arrangement of substituents on the newly formed heterocyclic ring.

Diastereoselectivity in Cyclization Reactions

The diastereoselectivity of this compound synthesis is highly dependent on the reaction conditions and the nature of the starting materials. For instance, the Lewis acid-catalyzed tandem Prins and Friedel–Crafts cascade cyclization of certain alkenols can lead to the formation of polycyclic fused hexahydro-1H-benzo[f]isochromene derivatives with high diastereoselectivity. nih.gov Specifically, the reaction of a cis-alkenol with p-nitrobenzaldehyde using FeCl₃ as a catalyst yields the cis-fused product with a diastereomeric ratio greater than 20:1. nih.gov Similarly, a trans-alkenol under similar conditions provides the trans-fused product with high diastereoselectivity. nih.gov

DFT studies have provided insight into the mechanism of these tandem cycloisomerization reactions, suggesting a stepwise process involving the formation of a chiral non-classical carbocation intermediate that dictates the diastereoselectivity. researchgate.net In another example, sequential cycloisomerizations of diynyl o-benzaldehyde substrates, initiated by a Cu(I)-mediated cycloisomerization/nucleophilic addition to form an isochromene, are followed by a diastereoselective Pt(II)-catalyzed enyne cycloisomerization. beilstein-journals.org

The choice of catalyst can also influence the stereochemical outcome. For example, the reaction of an alkenol and benzaldehyde (B42025) in the presence of a catalytic amount of Cu(OTf)₂ and cis-1,2-bis(diphenylphosphino)ethylene (B1586061) provides a trans-tetrahydropyran derivative with high diastereoselectivity. nih.gov

Conformational Analysis of this compound Derivatives in Solution

Understanding the preferred conformations of this compound derivatives in solution is essential for interpreting their spectroscopic data and predicting their reactivity. Deductive conformational analysis, often supported by NMR spectroscopy and computational methods, is a powerful tool for this purpose. mdpi.compreprints.orgresearchgate.net

For 3,4-disubstituted 3,4-dihydroisocoumarins, the vicinal coupling constant between the H-3 and H-4 protons (³JH3,H4) in ¹H-NMR spectra is a key indicator of their relative configuration. preprints.org Generally, coupling constants in the range of 3 to 6 Hz suggest a cis configuration, where the protons adopt a synclinal (gauche) orientation. preprints.org

In a study of 3-alkyl-substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, a deductive conformational analysis was performed to determine the preferred conformations in solution and to rationalize the observed vicinal coupling constants. mdpi.compreprints.orgresearchgate.net Molecular dynamics simulations in different solvent conditions, such as water and chloroform, can provide further insights into the dynamic behavior and conformational preferences of these molecules. researchgate.net

Post-Cyclization Functional Group Interconversions and Diversification

Once the this compound core is constructed, a variety of post-cyclization modifications can be performed to introduce further molecular diversity. These transformations include oxidative cleavage of exocyclic double bonds and ring-opening/recyclization reactions to form different heterocyclic systems.

Oxidative Cleavage of Exocyclic Double Bonds to Isocoumarins

Functionalized 1H-isochromenes containing an exocyclic double bond can be readily converted to isocoumarins (1-oxo-1H-isochromenes) through oxidative cleavage. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org This transformation is a key step in the synthesis of this important class of compounds. Gold-catalyzed oxidative cyclizations of o-(alkynyl)phenyl propargyl ether derivatives provide access to 1H-isochromenes with an exocyclic double bond, which can then be subjected to oxidative cleavage to yield the corresponding isocoumarins. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org This strategy offers a convenient route to isocoumarins from readily available starting materials. researchgate.netorganic-chemistry.orgacs.org

Ring-Opening and Ring-Recyclization to Isoquinoline (B145761) Systems

The this compound ring system can undergo ring-opening and subsequent recyclization reactions to afford isoquinoline derivatives, a valuable class of nitrogen-containing heterocycles. The recyclization of isocoumarins, which can be derived from 1H-isochromenes, with primary amines is a well-established method for the synthesis of isoquinolones. researchgate.net

For example, the reaction of 3-acylisocoumarins with various primary amines provides a straightforward, one-pot protocol for the synthesis of the corresponding 2-substituted isoquinolin-1(2H)-ones. researchgate.net In some cases, the recyclization process can be accompanied by more complex cyclizations. For instance, the reaction of isocoumarins with benzylamine (B48309) can lead to the formation of isochromeno[3,4-c]pyrroles. researchgate.net Furthermore, a base-promoted ring-opening and rearrangement of naphthoquinone rings, mediated by an indolyl group, can lead to the construction of benzo mdpi.compreprints.orgresearchgate.netorganic-chemistry.orgthiazino[4,3-b]isoquinoline-7,12-diones. rsc.org

Mechanistic Investigations and Reaction Dynamics in 1h Isochromene Chemistry

Elucidation of Reaction Mechanisms

The formation of 1H-isochromenes, typically from ortho-alkynyl-substituted benzaldehydes, ketones, or benzyl (B1604629) alcohols, involves a series of well-defined mechanistic steps. The elucidation of these pathways has been advanced through experimental studies and computational analysis, revealing the critical roles of various reactive species.

A common theme in 1H-isochromene synthesis is the generation of potent electrophilic intermediates that trigger the key cyclization step.

Iodonium (B1229267) Ions : In electrophilic cyclization approaches, reagents such as molecular iodine can react with the alkyne moiety of a starting material. uva.nl This leads to the formation of a cyclic iodonium ion intermediate. The subsequent intramolecular attack by the carbonyl or hydroxyl oxygen onto this activated intermediate facilitates the ring closure.

Benzopyrylium Ions : The 2-benzopyrylium ion (also referred to as an isobenzopyrylium or isochromenylium (B1241065) ion) is a cornerstone intermediate in many metal-catalyzed syntheses of 1H-isochromenes. researchgate.netacs.org Transition metal catalysts, acting as π-Lewis acids (e.g., Au, Ag, Cu), activate the alkyne group of an ortho-alkynylbenzaldehyde, promoting an intramolecular nucleophilic attack from the aldehyde's oxygen atom. researchgate.netacs.org This 6-endo-dig cyclization forms the highly reactive benzopyrylium intermediate. acs.orgrsc.orgnih.gov This cation is then readily trapped by a nucleophile at the C-1 position to yield the final this compound product. acs.org The stability of this intermediate is crucial; electron-withdrawing substituents on the aromatic ring can reduce its stability and impact reactivity. acs.org

Vinyl Carbocations : In certain acid-catalyzed reactions, particularly those involving (o-arylethynyl)benzyl alcohols, the formation of a vinyl carbocation has been proposed as a key intermediate. researchgate.net These carbocations, stabilized by the adjacent aryl groups, are highly electrophilic and drive the subsequent cyclization and rearrangement processes that can lead to this compound structures. researchgate.net

Nucleophilic attack is fundamental to both the ring-forming step and the subsequent functionalization of the isochromene core.

O-H Insertion : In certain gold-catalyzed cascade reactions using o-acetylenyl-substituted phenyldiazoacetates, the process begins with the formation of a gold carbene. This intermediate then undergoes an intermolecular O-H insertion with a water molecule to generate an alcohol. beilstein-journals.org This newly formed hydroxyl group is then positioned for the subsequent cyclization step.

Intramolecular Cyclization : The defining step in many this compound syntheses is the intramolecular nucleophilic attack of an oxygen atom onto an activated alkyne. researchgate.net In the case of ortho-alkynylbenzaldehydes or ketones, the carbonyl oxygen acts as the nucleophile, attacking the catalyst-activated triple bond. rsc.orgnih.gov This intramolecular addition is what forms the core heterocyclic ring structure. researchgate.net Similarly, for o-(alkynyl)benzyl alcohols, the alcohol's oxygen atom performs the nucleophilic attack. researchgate.net

The choice of catalyst or additive is paramount, as it often dictates the reaction mechanism, rate, and selectivity.

Amine/Ammonium Base-Acid Pairs : In some catalytic systems, the presence of an amine/ammonium base-acid pair has been identified as crucial for the catalytic cycle to proceed efficiently. organic-chemistry.org This combination can facilitate proton transfer steps that are essential for catalyst regeneration and product formation.

Lewis Acids : Lewis acidic transition metal catalysts are widely employed to activate the alkyne moiety towards nucleophilic attack. researchgate.net Salts and complexes of metals such as gold (Au), silver (Ag), copper (Cu), palladium (Pd), ruthenium (Ru), and indium (In) have proven effective. researchgate.netacs.orgacs.orgresearchgate.net For instance, silver(I) complexes, acs.org indium triiodide (InI₃), researchgate.netorganic-chemistry.org and gold complexes like [AuCl₂(Pic)] researchgate.netacs.org catalyze the cycloisomerization by coordinating to the triple bond, making it more electrophilic and susceptible to attack by the tethered oxygen nucleophile.

Brønsted Acids : Brønsted acids, such as trifluoromethanesulfonic acid, are used to catalyze the synthesis of 4-aryl-1H-isochromenes from diol precursors. researchgate.netresearchgate.net The acid facilitates a pinacol (B44631) rearrangement followed by an intramolecular cyclization sequence to furnish the isochromene ring system. researchgate.net

Regioselectivity and Stereoselectivity Studies

A significant challenge in isochromene synthesis is controlling the regioselectivity of the initial cyclization and the stereoselectivity of subsequent additions.

The cyclization of ortho-alkynylbenzaldehydes and related substrates can theoretically proceed via two different pathways: a 6-endo-dig cyclization to form the six-membered this compound ring, or a 5-exo-dig cyclization to yield a five-membered dihydroisobenzofuran ring. acs.orgacs.org Predicting and controlling this regioselectivity is a key area of research. rsc.orgnih.gov

Catalyst/Promoter Type : The choice between a metal catalyst and a base promoter often determines the cyclization outcome. Metal-catalyzed approaches, particularly with π-acidic metals like gold and silver, generally favor the 6-endo-dig pathway by forming a benzopyrylium intermediate. acs.orgacs.orgwordpress.com Conversely, reactions promoted by bases tend to lead preferentially to the 5-exo-dig products. acs.orgacs.org

Substrate Structure : The nature of the starting material, including the substituents on the aromatic ring and the triple bond, can influence the cyclization mode. acs.org Indium(III) catalysis, for example, has been shown to be highly regioselective for the 6-endo-dig cyclization of various o-(alkynyl)benzyl alcohols and amines. researchgate.netorganic-chemistry.org

The table below summarizes the general regiochemical outcomes observed under different catalytic conditions for the cyclization of 2-alkynylbenzaldehydes.

| Catalytic System | Predominant Cyclization Mode | Resulting Product Type | Reference |

|---|---|---|---|

| Metal Catalysts (Au, Ag, Cu, In, etc.) | 6-endo-dig | This compound | acs.org, acs.org, researchgate.net |

| Base Promoters | 5-exo-dig | Dihydroisobenzofuran | acs.org, acs.org |

The electronic properties and steric bulk of both the substrate and the reagents play a critical role in the efficiency and selectivity of this compound synthesis.

Electronic Effects : The electronic nature of substituents on the starting materials is often the predominant factor controlling the ease of cyclization. rsc.org For instance, the polarization of the carbon-carbon triple bond, influenced by electron-withdrawing or electron-donating groups, can direct the nucleophilic attack to a specific carbon atom, thus governing regioselectivity. researchgate.net Studies have shown that the formyl group in 2-alkynylbenzaldehydes is a primary driver of the alkyne's polarization. researchgate.net Furthermore, electron-withdrawing groups on the aryl ring can destabilize the key benzopyrylium intermediate, leading to lower reactivity. acs.org

Steric Effects : Steric hindrance can significantly influence reaction outcomes, particularly in asymmetric catalysis. acs.org In the synthesis of chiral isochromenes, the steric bulk of substituents on the chiral ligand can have a great effect on enantioselectivity. acs.org Similarly, the size of nucleophiles and substituents on the substrate can affect the rate and feasibility of the addition to the isochromene core. While often considered less critical than electronic effects, steric interactions can be decisive in controlling the stereochemical course of a reaction. rsc.org

The following table illustrates how different substituents on an o-(alkynyl)aryl ketone substrate affected the yield and enantioselectivity in a specific Ag-catalyzed asymmetric synthesis, highlighting steric and electronic influences.

| Substrate Substituent (R¹) | Substrate Substituent (R²) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Phenyl | H | 92 | 93 | acs.org |

| 4-Methylphenyl | H | 94 | 92 | acs.org |

| 4-Methoxyphenyl | H | 99 | 91 | acs.org |

| 4-Chlorophenyl | H | 85 | 94 | acs.org |

| 2-Thienyl | H | 98 | 84 | acs.org |

| Phenyl | Methyl | 99 | 92 | acs.org |

Kinetic and Thermodynamic Considerations in this compound Formation

The formation of the this compound scaffold is governed by a complex interplay of kinetic and thermodynamic factors. The reaction pathway, efficiency, and the stability of the final product are highly dependent on the chosen synthetic route, the nature of the starting materials, the catalyst employed, and the reaction conditions. Mechanistic investigations, often supported by computational studies, have shed light on the energetic landscapes of these transformations.

Reaction Pathways and Rate-Determining Steps

The synthesis of 1H-isochromenes frequently proceeds through metal-catalyzed cycloisomerization reactions of ortho-alkynyl-substituted benzyl alcohols or aldehydes. acs.orgorganic-chemistry.org A common strategy involves the 6-endo-dig cyclization, a process whose kinetics are significantly influenced by the catalytic system.

For instance, the silver(I)-catalyzed synthesis of 1-alkoxyisochromenes from 2-alkynylbenzaldehydes and alcohols is proposed to proceed through a domino addition/cycloisomerization sequence. acs.org Initial experiments with a silver(I) complex demonstrated the regioselective formation of the isochromene, highlighting the kinetic preference for the 6-endo cyclization pathway over other potential reactions. acs.org The reaction's cleanliness and high yields under mild conditions suggest a low activation barrier for the desired transformation. acs.org In-depth NMR studies have been employed to investigate the mechanism, with the observation that the formation of an isochromenilium intermediate, while not directly detected, likely occurs with very fast kinetics. acs.org

The choice of catalyst and ligands can dramatically alter the reaction kinetics. For example, ruthenium-catalyzed cycloisomerization of benzannulated homopropargylic alcohols requires an amine/ammonium acid-base pair to be effective, indicating the involvement of proton transfer steps in the catalytic cycle and likely in the rate-determining step. organic-chemistry.org

Influence of Substituents and Reaction Conditions

The electronic nature of substituents on the aromatic ring and the alkyne moiety can significantly impact the kinetics of this compound formation. Electron-donating or electron-withdrawing groups can alter the electron density of the reacting centers, thereby affecting the rate of nucleophilic attack and the stability of intermediates.

In the silver(I)-catalyzed synthesis of 1-alkoxyisochromenes, the scope of the reaction was tested with various alkynylaldehydes bearing different substituents. acs.org The consistently good to excellent yields across a range of substrates imply that the catalytic system is robust, though subtle differences in reaction times suggest an electronic influence on the reaction kinetics. acs.org

The reaction conditions, including temperature and solvent, also play a critical role. While many modern catalytic systems for this compound synthesis operate under mild conditions, some transformations require thermal energy to overcome activation barriers. acs.orgnih.gov In the context of related systems, such as the thermal ring-opening of dihydro-4H-cyclobuta[c]isochromenes to form 1H-2-benzo[c]oxocins, kinetic measurements across a range of temperatures (90–130 °C) were used to determine the half-life of the isomers via the Eyring equation. nih.gov This demonstrates the thermodynamic stability of the cyclized product at ambient temperatures and the kinetic barrier to the reverse reaction. nih.gov

Thermodynamic Stability and Tautomeric Equilibria

The this compound structure exists in tautomeric equilibrium with the 3H-isochromene form. The relative stability of these tautomers is a key thermodynamic consideration. Computational studies have been employed to investigate the energetics of this equilibrium, which is influenced by factors such as solvent effects, temperature, and the presence of catalysts. The relative stabilization energies, determined by aromaticity, conjugation, and stereoelectronic effects, dictate the position of the equilibrium. Generally, the this compound is the more stable and commonly isolated tautomer due to the endocyclic placement of the double bond, which allows for conjugation with the fused benzene (B151609) ring.

Data on Reaction Yields and Conditions

The following tables summarize the findings from various synthetic approaches to this compound derivatives, illustrating the influence of catalysts and substrates on the reaction outcome, which is a reflection of the underlying kinetic and thermodynamic favorability.

Table 1: Silver(I)-Catalyzed Synthesis of 1-Alkoxy-3-aryl-1H-isochromenes acs.org

| Entry | Starting Aldehyde (Substituent) | Alcohol | Catalyst Loading (mol %) | Time (h) | Yield (%) |

| 1 | 2-[(4-methoxyphenyl)ethynyl]benzaldehyde | Methanol (B129727) | 5 | 5 | 83 |

| 2 | 2-[(4-methoxyphenyl)ethynyl]benzaldehyde | Methanol | 2.5 | 5 | 86 |

| 3 | 2-(p-tolylethynyl)benzaldehyde | Methanol | 2.5 | 24 | 97 |

| 4 | 2-(phenylethynyl)benzaldehyde (B1589314) | Ethanol | 2.5 | 24 | 92 |

Data derived from a study on silver(I)-catalyzed addition/cycloisomerization reactions. Yields were determined by ¹H NMR or after isolation. acs.org

Table 2: Gold-Catalyzed Domino Cycloisomerization/Reduction of ortho-Alkynylbenzaldehydes organic-chemistry.org

| Entry | Aldehyde Substituent | R Group on Alkyne | Catalyst | Reductant | Yield (%) |

| 1 | H | Phenyl | [AuCl₂(Pic)] | Hantzsch Ester | 85 |

| 2 | 4-OMe | Phenyl | [AuCl₂(Pic)] | Hantzsch Ester | 88 |

| 3 | 4-CF₃ | Phenyl | [AuCl₂(Pic)] | Hantzsch Ester | 80 |

| 4 | H | Cyclohexyl | [AuCl₂(Pic)] | Hantzsch Ester | 75 |

Data from a study on a versatile gold-catalyzed access to 1H-isochromenes. Yields are for the isolated products. organic-chemistry.org

Table 3: Indium-Catalyzed Cyclization of o-(Alkynyl)benzyl Alcohols organic-chemistry.org

| Entry | R¹ (on Benzyl) | R² (on Alkyne) | Catalyst | Solvent | Yield (%) |

| 1 | H | Phenyl | InI₃ | DCE | 90 |

| 2 | H | n-Butyl | InI₃ | DCE | 85 |

| 3 | Me | Phenyl | InI₃ | DCE | 88 |

Data from a study on regioselective 6-endo-dig cyclization. Yields represent isolated products. organic-chemistry.org

Biological Relevance and Mechanistic Categorization of 1h Isochromenes

1H-Isochromene Skeleton as a Privileged Structure and Pharmacophore in Natural Products and Synthetic Compounds

The this compound framework is a key structural component in numerous biologically active molecules. researchgate.netnih.gov Its prevalence in natural products with medicinal properties has led to its designation as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes the this compound skeleton an attractive starting point for the design and synthesis of novel therapeutic agents. researchgate.netnih.govresearchgate.net

Natural products containing the isochromene core, such as those isolated from fungi, plants like Cannabis sativa, and orchids, have demonstrated significant biological effects, including antitumor properties. researchgate.netresearchgate.net For instance, isocoumarins, which are 1H-isochromen-1-one derivatives, are a class of natural and synthetic compounds known for a broad spectrum of biological activities. preprints.orgmdpi.com The recognition of the this compound scaffold's importance has spurred the development of numerous synthetic methodologies to create diverse derivatives for pharmacological evaluation. researchgate.netnih.govorganic-chemistry.org These synthetic efforts aim to explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this versatile pharmacophore. researchgate.net

Categorization of Biological Activities of this compound Derivatives (Focus on cellular and molecular mechanisms)

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular and molecular targets. These interactions modulate key pathways involved in inflammation, microbial growth, cancer progression, oxidative stress, and neuronal function.

Anti-inflammatory Modulating Pathways (e.g., involvement in microglia activation)

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. ontosight.aiontosight.aithieme-connect.com Their mechanisms of action often involve the modulation of inflammatory pathways, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2). tandfonline.com

A critical aspect of their anti-inflammatory effects is the modulation of microglia activation in the central nervous system. researchgate.net Microglia, the resident immune cells of the brain, can become activated in response to injury or disease, leading to the release of pro-inflammatory mediators. frontiersin.orgnih.gov Over-activation of microglia contributes to neuroinflammation and subsequent neuronal damage. frontiersin.org Some isochroman (B46142) derivatives, a related class of compounds, have been shown to inhibit the activation of microglia and the production of pro-inflammatory molecules. researchgate.net For instance, the natural polyphenolic compound 1-phenyl-6,7-dihydroxy-isochroman was found to inhibit lipopolysaccharide (LPS)-induced microglia activation. researchgate.net The anti-inflammatory effects of some derivatives are also linked to the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway, which in turn induces the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). researchgate.net

| Compound/Derivative Class | Mechanism of Anti-inflammatory Action | Reference |

| Isochromene derivatives | Inhibition of cyclooxygenase-2 (COX-2) | tandfonline.com |

| 1-Phenyl-6,7-dihydroxy-isochroman | Inhibition of lipopolysaccharide (LPS)-induced microglia activation | researchgate.net |

| DMHM | Inhibition of NF-κB and MAPK pathways, induction of Nrf2-mediated HO-1 expression | researchgate.net |

| N-(4-bromophenyl)-N-methyl-1-oxo-1H-isochromene-4-carboxamide | Potential anti-inflammatory effects | ontosight.ai |

Antimicrobial and Antifungal Mechanisms

A significant number of this compound derivatives exhibit potent antimicrobial and antifungal activities. nih.govpreprints.orgmdpi.com These compounds have shown efficacy against a range of bacterial and fungal strains. scirp.orgresearchgate.net The antimicrobial action of some derivatives involves the disruption of microbial cell membranes.

For example, 3-phenylsubstituted 1H-isochromenes-1-thiones have demonstrated potent activity against gram-positive bacteria. scirp.org In a comparative study, 1-thioisocoumarin derivatives were found to be more active than their parent isocoumarins against various bacterial strains. scirp.org Natural products like 3-methyl-3,4-dihydro-1H-isochromene-1,8(7H)-dione, isolated from the endophytic fungus Lasiodiplodia theobromae, have also been identified, although a related compound from the same source showed stronger antibacterial activity. researchgate.net Synthetic derivatives, such as N-(4-fluorobenzyl)-4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide, are also being investigated for their antimicrobial potential. ontosight.ai

| Compound/Derivative Class | Observed Antimicrobial/Antifungal Activity | Reference |

| 3-Phenylsubstituted 1H-isochromenes-1-thiones | Potent activity against gram-positive bacteria. | scirp.org |

| 1-Thioisocoumarin derivatives | More active than parent isocoumarins against various bacterial strains. | scirp.org |

| Isochroman derivatives | Moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. | |

| N-(4-fluorobenzyl)-4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide | Potential antimicrobial activity against certain bacteria and fungi. | ontosight.ai |

| 3-methyl-3,4-dihydro-1H-isochromene-1,8(7H)-dione | Isolated from an endophytic fungus, suggesting potential antimicrobial properties. | researchgate.net |

| 4-Substituted (±)-1H-Spiro[benzo[c]pyran-3(4H),1′-cyclohexane]-1-ones | Active against various bacterial strains, with the spiro acid 3 being particularly effective against B. subtilis and P. vulgaris. | researchgate.net |

Anticancer and Antiproliferative Effects (e.g., inhibition of cancer cell growth, interference with cellular pathways, cytotoxicity against cell lines)

The anticancer and antiproliferative properties of this compound derivatives are well-documented. ontosight.aiontosight.ai These compounds exert their effects through various mechanisms, including the inhibition of cancer cell growth, interference with critical cellular pathways, and induction of apoptosis (programmed cell death). ontosight.aimdpi.com

Numerous studies have demonstrated the cytotoxicity of this compound derivatives against a range of human cancer cell lines, such as PC-3 (prostate cancer), SKOV-3 (ovarian cancer), HeLa (cervical cancer), and MCF-7/ADR (doxorubicin-resistant breast cancer). mdpi.com For instance, certain 9-Hydroxy-1H-benzo[f]chromene derivatives have shown potent antiproliferative activity against these cell lines. mdpi.com Some of these compounds were also found to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. mdpi.comnih.gov

The mechanism of action can involve cell cycle arrest at different phases, such as G1, S, or G1/S, preventing cancer cells from dividing. mdpi.comnih.gov For example, some 1H-benzo[f]chromene derivatives induced apoptosis and cell cycle arrest in MCF-7/ADR cells. nih.gov Similarly, 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were found to induce S-phase or S-G2/M phase arrest in MDA-MB-231 breast cancer cells. frontiersin.org These compounds also triggered apoptosis by increasing mitochondrial superoxide (B77818) levels and decreasing mitochondrial membrane potential, leading to the activation of caspases 3/7. frontiersin.org

| Compound/Derivative Class | Anticancer/Antiproliferative Effects | Target Cell Lines | Reference |

| 9-Hydroxy-1H-benzo[f]chromene derivatives | Potent antiproliferative activity, P-gp inhibition, induction of apoptosis, and cell cycle arrest. | PC-3, SKOV-3, HeLa, MCF-7/ADR | mdpi.com |

| 1H-Benzo[f]chromene derivatives | Strong inhibition of P-gp expression, induction of apoptosis, and cell cycle arrest. | MCF-7/ADR | nih.gov |

| 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | Cytotoxicity, induction of S-phase or S-G2/M phase arrest, and apoptosis. | MDA-MB-231, A549, HeLa, MIA PaCa-2, 5637, Hep G2 | frontiersin.org |

| N-(4-fluorobenzyl)-4-(4-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide | Potential anticancer properties by interfering with cell proliferation and inducing apoptosis. | Cancer cells in general | ontosight.ai |

| 4-(1-Oxo-1H-isochromen-3-yl)benzenesulfonamides | Antiproliferative activity. | General cancer cell growth | researchgate.net |

| 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile derivatives | Cytotoxicity, with some compounds showing particular toxicity. | MCF-7, A549 | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Modulation

Several this compound derivatives have been identified as potent antioxidants. nih.gov They can scavenge free radicals and modulate the levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov

A study on 3-phenyl-1H-isochromen-1-ones revealed that some analogues exhibited significantly higher antioxidant activity than ascorbic acid, a standard antioxidant. nih.gov These compounds were effective in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The antioxidant properties of these derivatives are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. Natural isochromene derivatives, such as those found in olive oil, have also been recognized for their antioxidant activity. researchgate.net For instance, 3-hydroxy-4(hydroxy(4-hydroxyphenyl)methyl)-ɣ-butyrolactone, isolated from an endophytic fungus, demonstrated strong antioxidant activity. researchgate.net

| Compound/Derivative Class | Antioxidant Activity | Reference |

| 3-Phenyl-1H-isochromen-1-ones | Highly potent antioxidant activities, in some cases exceeding that of ascorbic acid. | nih.gov |

| Natural isochromans from olive | Identified as having antioxidant activity. | researchgate.net |

| 3-hydroxy-4(hydroxy(4-hydroxyphenyl)methyl)-ɣ-butyrolactone | Strong antioxidant activity. | researchgate.net |

| Isochromenyl derivative from cuttlefish | Potential 2,2-diphenyl-1-picryl-hydrazil and 2,2′-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid radical-scavenging capacities. | tandfonline.com |

Neuroprotective Effects and Central Nervous System (CNS) Activity

Isochromene and its derivatives have shown promise as neuroprotective agents with potential applications in treating central nervous system (CNS) disorders. researchgate.net Their neuroprotective effects are often linked to their anti-inflammatory and antioxidant properties, which help to mitigate the cellular stress and damage associated with neurodegenerative diseases. researchgate.net